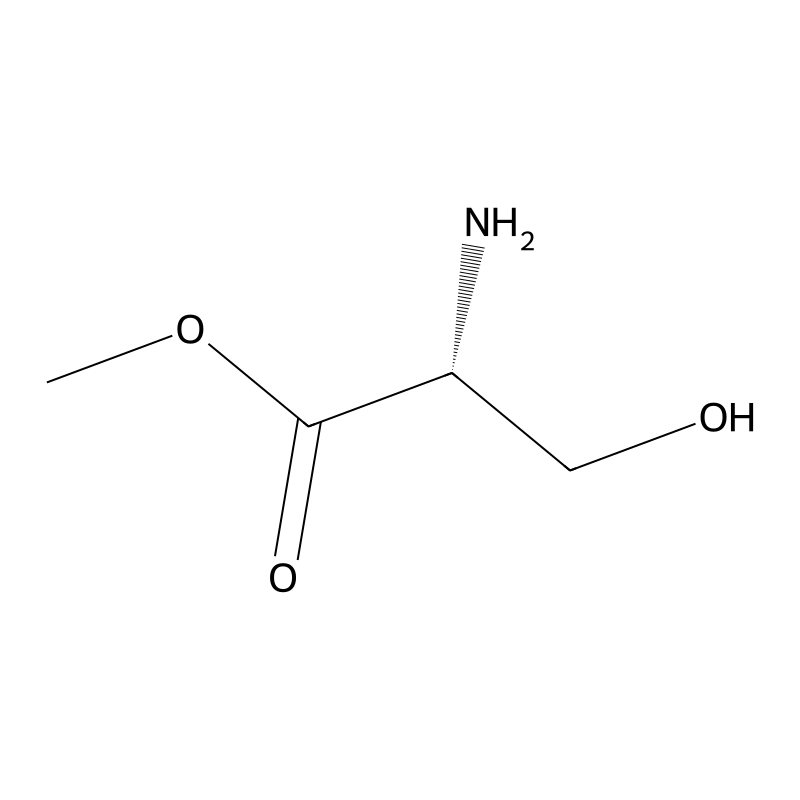

Methyl D-serinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Neuromodulator Function

D-serine acts as a neuromodulator in the brain, regulating the activity of N-methyl-D-aspartate (NMDA) receptors, which are crucial for learning and memory. Methyl D-serine is believed to be a precursor to D-serine, potentially influencing NMDA receptor function indirectly. Studies in animals suggest that Methyl D-serine administration can increase D-serine levels in the brain [].

Source

[] D-Serine Methyl Ester Hydrochloride (PubChem, CID 11446470):

Cognitive Enhancement

Some research explores the potential of Methyl D-serine for cognitive enhancement. Studies have investigated its effects on memory, learning, and decision-making in healthy individuals and those with cognitive decline. However, the results are mixed, with some studies showing positive effects and others showing no significant benefit [].

Neurological Disorders

Research is ongoing to investigate the potential benefits of Methyl D-serine in neurological disorders like schizophrenia, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). The rationale behind this lies in the potential role of D-serine dysfunction in these conditions. However, more clinical trials are needed to determine the efficacy and safety of Methyl D-serine for these purposes [, ].

Methyl D-serinate is a derivative of D-serine, an amino acid that plays a crucial role in various physiological processes. It is characterized by the presence of a methyl group attached to the hydroxyl group of the serine molecule. This modification enhances its lipophilicity, potentially influencing its biological activity and pharmacokinetics. Methyl D-serinate is often studied for its implications in neurobiology, particularly in relation to neurotransmission and neurodegenerative diseases.

- Hydrolysis: In the presence of water and an acid or base, methyl D-serinate can be hydrolyzed to yield D-serine and methanol.

- Transesterification: This reaction involves the exchange of the methyl group with another alcohol, which can be catalyzed by acids or bases.

- Decarboxylation: Under certain conditions, methyl D-serinate may lose a carboxyl group, leading to the formation of amines.

These reactions are significant for understanding its reactivity and potential applications in synthetic chemistry.

Methyl D-serinate exhibits notable biological activities, particularly in the central nervous system. It is believed to act as a modulator of N-methyl-D-aspartate receptors, which are critical for synaptic plasticity and memory formation. Research indicates that methyl D-serinate may have neuroprotective effects and could be beneficial in treating conditions such as schizophrenia, Alzheimer's disease, and other neurodegenerative disorders due to its influence on glutamatergic signaling pathways.

The synthesis of methyl D-serinate can be achieved through several methods:

- Methylation of D-serine: This method involves the reaction of D-serine with methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

- Esterification: D-serine can be converted to its methyl ester by reacting with methanol in the presence of an acid catalyst.

- Patented Methods: Various patented methods detail specific synthetic routes, including multi-step processes involving acrylic acid derivatives and ammonolysis reactions to yield O-methyl D-serine .

These methods highlight the versatility and complexity involved in synthesizing this compound.

Methyl D-serinate has several applications across different fields:

- Pharmaceuticals: Due to its neuroactive properties, it is being explored as a potential therapeutic agent for treating neurological disorders.

- Research: It serves as a valuable tool in neuroscience research to study receptor interactions and signaling pathways.

- Biochemical Studies: Methyl D-serinate is utilized in studies examining amino acid metabolism and neurotransmitter dynamics.

Interaction studies involving methyl D-serinate focus on its binding affinity and efficacy at various receptors. Research has shown that it can modulate N-methyl-D-aspartate receptor activity, influencing calcium influx and neuronal excitability. Additionally, studies have investigated its interactions with other neurotransmitter systems, revealing potential synergistic effects that could enhance cognitive functions or provide neuroprotection.

Methyl D-serinate shares structural similarities with several compounds, which can be compared based on their chemical properties and biological activities:

| Compound | Structure | Biological Activity |

|---|---|---|

| D-Serine | Amino acid | Modulates N-methyl-D-aspartate receptors |

| L-Serine | Amino acid | Involved in protein synthesis |

| Serine Methyl Ester | Ester derivative | Neurotransmitter precursor |

| O-Methyl-DL-serine | Methylated form | Potentially similar neuroactive properties |

The unique aspect of methyl D-serinate lies in its specific configuration and methylation at the hydroxyl group, which may enhance its lipid solubility and receptor modulation compared to other serine derivatives.